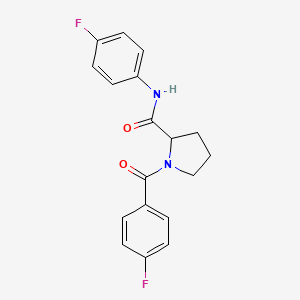![molecular formula C18H25N3O B6009772 4-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-(2-phenylethyl)morpholine](/img/structure/B6009772.png)
4-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-(2-phenylethyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-(2-phenylethyl)morpholine is a chemical compound that belongs to the class of morpholine derivatives. It has been widely used in scientific research due to its potential therapeutic properties.
Mechanism of Action
The mechanism of action of 4-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-(2-phenylethyl)morpholine is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes and proteins involved in various cellular processes. It may also modulate the release of neurotransmitters and regulate the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects:
4-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-(2-phenylethyl)morpholine has been shown to exhibit a range of biochemical and physiological effects. It has been found to inhibit the proliferation of cancer cells and induce apoptosis. It may also reduce inflammation and pain by modulating the activity of inflammatory mediators. Additionally, it has been shown to protect neurons from oxidative stress and improve cognitive function.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-(2-phenylethyl)morpholine in lab experiments is its high potency and selectivity. It has been shown to exhibit a strong therapeutic effect at relatively low concentrations. However, one of the limitations of using this compound is its limited solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.
Future Directions
There are several future directions for research on 4-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-(2-phenylethyl)morpholine. One area of interest is the development of novel analogs with improved pharmacokinetic properties and therapeutic efficacy. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its potential role in the treatment of various diseases. Finally, the safety and toxicity of this compound need to be thoroughly investigated to assess its potential for clinical use.
In conclusion, 4-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-(2-phenylethyl)morpholine is a promising chemical compound that has shown potential therapeutic properties in scientific research. Its synthesis method is relatively simple, and it has been extensively studied for its biochemical and physiological effects. Despite some limitations, there are several future directions for research on this compound, which may lead to the development of novel therapies for various diseases.
Synthesis Methods
The synthesis method of 4-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-(2-phenylethyl)morpholine involves the reaction of 4-morpholinylmethyl-1-ethyl-1H-pyrazole-5-carboxylate with 2-phenylethylamine in the presence of a catalyst. The reaction takes place under mild conditions and yields a high purity product.
Scientific Research Applications
4-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-(2-phenylethyl)morpholine has been extensively studied for its potential therapeutic properties. It has been found to exhibit antitumor, anti-inflammatory, and analgesic activities. Moreover, it has been shown to possess neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
4-[(1-ethylpyrazol-4-yl)methyl]-2-(2-phenylethyl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O/c1-2-21-14-17(12-19-21)13-20-10-11-22-18(15-20)9-8-16-6-4-3-5-7-16/h3-7,12,14,18H,2,8-11,13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHZWOJDZZGLVDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)CN2CCOC(C2)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(methoxymethyl)-6-methyl-2-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]nicotinonitrile](/img/structure/B6009709.png)
![1-[(4-nitrophenyl)sulfonyl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B6009713.png)
![1-(cyclohexylmethyl)-N-[2-(1H-imidazol-1-yl)benzyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6009714.png)


![N-[2-(1H-indol-3-yl)ethyl]-6-methyl[1,2,4]triazolo[4,3-b]pyridazin-8-amine](/img/structure/B6009738.png)

![5-({[4-(4-morpholinyl)phenyl]amino}methylene)-1-(2-thienylmethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6009750.png)
![2-[4-(diphenylmethyl)-1-piperazinyl]-6-methyl-4(3H)-pyrimidinone](/img/structure/B6009752.png)
![2-{[(1-{[1-(3-fluorophenyl)-3-(5-methyl-2-furyl)-1H-pyrazol-4-yl]methyl}-4-piperidinyl)oxy]methyl}pyridine](/img/structure/B6009759.png)
![8-methoxy-11b-methyl-2-(4-methylphenyl)-5,6,11,11b-tetrahydro-1H-imidazo[1',5':1,2]pyrido[3,4-b]indole-1,3(2H)-dione](/img/structure/B6009765.png)
![2-methoxy-4-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}-6-nitrophenol](/img/structure/B6009780.png)
![1-[(5-chloro-2-ethoxy-4-methylphenyl)sulfonyl]-3-methylpiperidine](/img/structure/B6009787.png)